molecular formula C22H10K2O4 B13765545 dipotassium;benzo[a]pyrene-7,8-dicarboxylate CAS No. 63041-32-7

dipotassium;benzo[a]pyrene-7,8-dicarboxylate

Cat. No.: B13765545
CAS No.: 63041-32-7
M. Wt: 416.5 g/mol
InChI Key: FGELFSFFGQLZKZ-UHFFFAOYSA-L
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Description

Dipotassium; benzo[a]pyrene-7,8-dicarboxylate is a carboxylated derivative of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) notorious for its carcinogenicity. This compound arises from the microbial or enzymatic oxidation of BaP intermediates, particularly benzo[a]pyrene-7,8-dihydrodiol, leading to the replacement of hydroxyl groups with carboxylate moieties .

Properties

CAS No.

63041-32-7

Molecular Formula

C22H10K2O4

Molecular Weight

416.5 g/mol

IUPAC Name

dipotassium;benzo[a]pyrene-7,8-dicarboxylate

InChI

InChI=1S/C22H12O4.2K/c23-21(24)16-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-17(14)20(16)22(25)26;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

FGELFSFFGQLZKZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5C(=O)[O-])C(=O)[O-])C=C2.[K+].[K+]

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediates

  • The synthesis often begins with benzo[a]pyrene or pyrene derivatives.
  • A key intermediate is 7,8-dihydroxybenzo[a]pyrene or its dihydrodiol form, which can be further oxidized or functionalized.
  • For example, 13C-labelled benzo[a]pyrene-7,8-dione and 7,8-dihydrodiol derivatives have been synthesized via Pd-catalyzed Suzuki-Miyaura coupling and subsequent oxidation/reduction steps.

Oxidation and Reduction Steps

  • Oxidation of dihydrodiol intermediates using oxidants such as o-iodoxybenzoic acid (IBX) in solvents like DMF yields quinone derivatives.
  • Reduction with sodium borohydride (NaBH4) in oxygen atmosphere converts quinones to dihydrodiols.
  • These steps are crucial for installing the functional groups at the 7,8-positions needed for further carboxylation.

Formation of Dicarboxylate Groups

  • Carboxylation at the 7,8-positions can be achieved by further oxidation or by introduction of carboxylate groups via reactions with suitable reagents.
  • The dipotassium salt is formed by neutralization of the dicarboxylic acid form with potassium bicarbonate or potassium hydroxide under controlled conditions.

Multi-Gram Scale Preparation of Precursors

A recent study detailed a facile multi-gram scale synthesis of trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene, a precursor to benzo[a]pyrene diol epoxide (BPDE), which is closely related to the dicarboxylate derivative. Key points include:

Data Table: Key Reaction Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Friedel-Crafts Acylation Pyrene, Succinic Anhydride, AlCl3, 0°C to RT 98 Formation of 4-oxo-4-(1-pyrenyl)butanoic acid
2 Wolff-Kishner Reduction KOH, Hydrazine monohydrate, 120-180°C High Avoids zinc amalgam; monitored by N2 evolution
3 Intramolecular Cyclization PCl5, AlCl3, reflux 30 min Complete Rapid reaction, filtration to remove insolubles
4 Reduction NaBH4, conventional conditions High Conversion to alcohol intermediate
5 Dehydration Acetic acid with conc. HCl, 30 min Moderate Avoids polymerization seen with p-TsOH
6 Prévost Reaction Benzene suspension, filtration High Efficient on gram scale; careful NMR monitoring
7 Oxidation and Neutralization IBX in DMF; NaBH4/O2; neutralization with K+ salts 50 (overall) Final dipotassium salt formation

Research Findings and Optimization Notes

  • Modified procedures emphasizing simple work-ups (extraction, precipitation) significantly improve yields and reduce exposure to carcinogenic intermediates.
  • Thermal instability of intermediates like trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene requires storage at low temperatures (e.g., refrigeration) to maintain stability over one year.
  • Use of Pd-catalyzed Suzuki-Miyaura coupling allows for labeled compound synthesis, which is crucial for metabolic and DNA adduct studies.
  • Avoidance of column chromatography and recrystallization in favor of filtration and precipitation enhances scalability and safety in multi-gram synthesis.
  • The overall yield for the multi-step synthesis of the precursor to dipotassium benzo[a]pyrene-7,8-dicarboxylate can reach approximately 50%, which is efficient for complex polycyclic aromatic hydrocarbon derivatives.

Chemical Reactions Analysis

Types of Reactions: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo[a]pyrene-7,8-dicarboxylate .

Scientific Research Applications

Toxicology Research

Dipotassium benzo[a]pyrene-7,8-dicarboxylate is primarily studied for its toxicological effects. Research indicates that benzo[a]pyrene and its derivatives can lead to the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic changes.

Key Findings:

  • DNA Adduct Formation: Studies have shown that dipotassium benzo[a]pyrene-7,8-dicarboxylate can form stable DNA adducts, which are implicated in the mutagenic process leading to cancer development. This has been evidenced through various in vitro assays that measure the extent of DNA damage .
  • Cellular Response: The compound has been used to investigate cellular responses to DNA damage, including apoptosis and cell cycle regulation. For instance, it has been shown to induce apoptosis in lung fibroblasts via specific signaling pathways .

Cancer Research

The carcinogenic potential of dipotassium benzo[a]pyrene-7,8-dicarboxylate makes it a valuable tool in cancer research. It is often utilized in studies aimed at elucidating the molecular mechanisms underlying cancer initiation and progression.

Case Studies:

  • Tumor Induction Studies: Animal models treated with dipotassium benzo[a]pyrene-7,8-dicarboxylate have demonstrated a high incidence of tumor formation, particularly in lung and skin tissues. These studies provide insight into the compound's role as an environmental carcinogen .
  • Genetic Mutations: Research has identified specific mutations associated with exposure to dipotassium benzo[a]pyrene-7,8-dicarboxylate, such as G→T transversions in the TP53 tumor suppressor gene. These findings are crucial for understanding the genetic basis of cancer linked to environmental pollutants .

Environmental Studies

Dipotassium benzo[a]pyrene-7,8-dicarboxylate is also relevant in environmental science, particularly concerning pollution and its effects on human health.

Research Insights:

  • Pollutant Assessment: The compound serves as a marker for assessing pollution levels in various environments due to its persistence and toxicity. Its presence in soil and water samples can indicate contamination from industrial processes .
  • Bioaccumulation Studies: Investigations into how dipotassium benzo[a]pyrene-7,8-dicarboxylate accumulates in biological systems help assess ecological risks and inform regulatory measures for hazardous substances .

Data Tables

To provide a clearer understanding of the applications and findings related to dipotassium benzo[a]pyrene-7,8-dicarboxylate, the following tables summarize key research findings:

Application AreaKey FindingsReferences
Toxicology ResearchInduces DNA adduct formation; apoptosis signaling
Cancer ResearchTumor induction; mutations in TP53 gene
Environmental StudiesPollution marker; bioaccumulation potential

Mechanism of Action

Dipotassium;benzo[a]pyrene-7,8-dicarboxylate exerts its effects through interactions with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. The metabolic activation of benzo[a]pyrene derivatives involves the formation of reactive intermediates, such as diol epoxides, which can bind to DNA and disrupt its normal function .

Comparison with Similar Compounds

Structural Differences :

  • Benzo[a]pyrene-7,8-dihydrodiol retains hydroxyl groups at the 7,8 positions, making it a precursor for highly reactive diol-epoxides.
  • Dipotassium; benzo[a]pyrene-7,8-dicarboxylate replaces hydroxyls with carboxylates, increasing polarity and reducing electrophilicity.

Metabolic Pathways :

  • Benzo[a]pyrene-7,8-dihydrodiol is generated via epoxide hydrolase (EPHX1)-mediated hydrolysis of benzo[a]pyrene-7,8-epoxide, a product of CYP1A1/CYP1B1 oxidation .
  • In contrast, the dicarboxylate form is likely formed via microbial dioxygenase-mediated ring cleavage or further oxidation of dihydrodiols, bypassing epoxide formation .

Toxicity :

  • Dihydrodiols are metabolized by CYP enzymes to benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a genotoxic metabolite that forms DNA adducts linked to carcinogenesis .
  • The dicarboxylate’s carboxylate groups hinder epoxidation, reducing DNA adduct formation and genotoxicity .

Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)

Structural Differences :

  • BPDE contains an epoxide ring at the 9,10 positions, rendering it highly electrophilic and reactive with DNA.
  • Dipotassium; benzo[a]pyrene-7,8-dicarboxylate lacks the epoxide ring, with stable carboxylates preventing electrophilic attack.

Metabolic Pathways :

  • BPDE is the terminal carcinogenic metabolite of BaP, formed via CYP1A1/CYP1B1 oxidation of benzo[a]pyrene-7,8-dihydrodiol .

Toxicity :

  • BPDE is a potent carcinogen, inducing G-to-T transversions in the p53 gene and causing lung cancer .
  • The dicarboxylate shows negligible DNA-binding capacity, as evidenced by reduced adduct formation in microbial degradation studies .

Benzo[a]pyrene Quinones (e.g., 1,6-, 3,6-, 6,12-quinones)

Structural Differences :

  • Quinones feature ketone groups at bay or K-region positions, enabling redox cycling and oxidative stress.
  • The dicarboxylate lacks ketone groups, preventing redox activity.

Metabolic Pathways :

  • Quinones arise from CYP-mediated BaP oxidation or peroxidase co-oxidation .
  • Dicarboxylate formation is independent of quinone pathways, relying on microbial or abiotic oxidation .

Toxicity :

  • Quinones inhibit CYP-mediated BaP and dihydrodiol metabolism (e.g., BP 6,12-quinone: Ki = 0.10–0.35 µM) and induce oxidative DNA damage .

Benzo[a]pyrene-4,5-diol and Other Dihydrodiol Isomers

Structural Differences :

  • The dicarboxylate’s carboxylates are position-specific (7,8), limiting structural analogy to non-bay diols.

Toxicity :

  • Non-bay dihydrodiols (e.g., 4,5-diol) are less carcinogenic than 7,8-dihydrodiol due to inefficient epoxidation .
  • The dicarboxylate’s toxicity profile aligns more with detoxified metabolites, as seen in microbial degradation studies .

Data Table: Comparative Analysis of Key Compounds

Compound Structure Enzymatic Pathways DNA Adduct Formation Toxicity (vs. BaP) Environmental Fate References
Benzo[a]pyrene (BaP) Parent PAH CYP1A1/CYP1B1 → Epoxides → Diols → BPDE High High (Carcinogen) Persistent, bioaccumulative [1, 16]
Benzo[a]pyrene-7,8-dihydrodiol 7,8-diol EPHX1 → CYP1A1/CYP1B1 → BPDE High (via BPDE) High Intermediate in activation [1, 3]
BPDE 7,8-diol-9,10-epoxide CYP1A1/CYP1B1 oxidation Very High Very High Short-lived, reactive [3, 16]
Dipotassium; B[a]P-7,8-dicarboxylate 7,8-dicarboxylate (K+ salt) Microbial dioxygenases/oxidases Negligible Low Degradation product, less toxic [8, 11]
Benzo[a]pyrene-6,12-quinone K-region quinone CYP/peroxidase oxidation Moderate (ROS) Moderate Redox-active, persistent [14, 18]

Biological Activity

Dipotassium benzo[a]pyrene-7,8-dicarboxylate (DPB) is a derivative of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Understanding the biological activity of DPB is crucial due to its potential implications in toxicology and environmental health.

Chemical Structure and Properties

DPB is characterized by the presence of two carboxylate groups attached to the benzo[a]pyrene backbone. This modification alters its solubility and reactivity compared to BaP. The molecular formula of DPB is C₁₄H₈K₂O₄, and it is typically encountered in environments contaminated with PAHs, particularly from industrial emissions.

1. Oxidative Stress Induction

DPB can induce oxidative stress through the generation of reactive oxygen species (ROS). Studies have shown that exposure to DPB leads to increased lipid peroxidation and depletion of antioxidant defenses, such as glutathione (GSH) levels. This oxidative stress can result in cellular damage and apoptosis in various cell types, including liver and lung cells .

2. Genotoxicity and DNA Damage

Research indicates that DPB can form DNA adducts, which are critical in the initiation of cancer. The formation of these adducts occurs through metabolic activation pathways involving cytochrome P450 enzymes. The resulting DNA damage can lead to mutations and genomic instability .

3. Carcinogenic Potential

As a derivative of BaP, DPB retains significant carcinogenic potential. Epidemiological studies have linked exposure to PAHs, including derivatives like DPB, with an increased risk of lung cancer and other malignancies. The International Agency for Research on Cancer (IARC) classifies BaP as a Group 1 carcinogen, suggesting that its derivatives may also pose similar risks .

Case Study 1: Zebrafish Model

A study utilizing zebrafish embryos demonstrated that exposure to DPB resulted in notable developmental toxicity. The research highlighted increased rates of malformations and mortality in embryos exposed to varying concentrations of DPB. Histological analyses revealed significant oxidative stress markers, suggesting that DPB disrupts normal developmental processes .

Case Study 2: Human Cell Lines

In vitro studies on human lung epithelial cells exposed to DPB showed enhanced invasion and migration capabilities, mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. This suggests that DPB not only contributes to oxidative stress but also promotes tumorigenic characteristics in lung cells .

Research Findings

StudyOrganism/Cell TypeKey Findings
Lee et al., 2021HepG2 CellsCurcumin mitigated lipid accumulation and oxidative stress induced by BaP toxicity .
Gao et al., 2020Human Lung CellsDPB exposure led to increased invasive behavior via AhR signaling .
Bodduluru et al., 2015Swiss Albino MiceHesperetin exhibited protective effects against BaP-induced lung carcinogenesis .

Q & A

Q. What are the primary metabolic pathways of benzo[a]pyrene derivatives, and how do they inform experimental design for studying dipotassium benzo[a]pyrene-7,8-dicarboxylate?

Benzo[a]pyrene (BaP) undergoes metabolic activation via cytochrome P450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolase (EPHX1/2) to form reactive intermediates like benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), the ultimate carcinogen . Dipotassium benzo[a]pyrene-7,8-dicarboxylate, a carboxylated derivative, may serve as a stable analog for studying detoxification or transport mechanisms. Key experimental considerations include:

  • Enzyme selection : Use recombinant CYP1A1/1B1 and EPHX1 to mimic human hepatic metabolism .
  • Cell models : HepG2 cells (expressing CYP1A1/1B1) are suitable for in vitro genotoxicity assays .
  • Controls : Include BPDE and non-genotoxic metabolites (e.g., 3-OH–BP) to distinguish pathway-specific effects .

Q. What analytical methods are recommended for synthesizing and validating dipotassium benzo[a]pyrene-7,8-dicarboxylate purity?

Synthesis involves carboxylation of benzo[a]pyrene-7,8-diol followed by potassium salt formation. Analytical validation requires:

  • Chromatography : HPLC or UPLC with UV detection (λ = 254–290 nm) for separation .
  • Mass spectrometry : High-resolution LC-MS/MS (e.g., Q-TOF) to confirm molecular weight (e.g., [M–2K]²⁻ ion) .
  • Stability testing : Monitor degradation under varying pH and temperature using NMR or FTIR .

Advanced Research Questions

Q. How do conflicting data on genotoxicity across cell models impact mechanistic studies of benzo[a]pyrene derivatives?

Discrepancies arise due to differences in enzyme expression (e.g., CYP1A1 in HepG2 vs. primary hepatocytes) and metabolic capacity . Mitigation strategies include:

  • Model selection : Use CRISPR-engineered cell lines to standardize CYP/EPHX expression .
  • Multi-omics integration : Combine RNA-seq (for enzyme profiling) and adductomics (for DNA damage quantification) .
  • Cross-species validation : Compare rodent hepatocytes and human organoids to assess translational relevance .

Q. What advanced techniques resolve challenges in quantifying DNA adducts formed by dipotassium benzo[a]pyrene-7,8-dicarboxylate metabolites?

BPDE-DNA adducts are detectable via:

  • 32P-postlabeling : High sensitivity but requires radioactive handling .
  • LC-MS/MS : Enables adduct-specific quantification (e.g., dG-BPDE) with a limit of detection (LOD) < 1 adduct/10⁸ nucleotides .
  • Immunoassays : Antibodies against BPDE-DNA (e.g., ELISA) offer rapid screening but may cross-react with structurally similar adducts .

Q. How do tissue-specific variations in epoxide hydrolase activity influence the toxicokinetics of benzo[a]pyrene derivatives?

Microsomal epoxide hydrolase (mEH) hydrolyzes pre-bay epoxides (e.g., benzo[a]pyrene-7,8-epoxide) to dihydrodiols, which are precursors to BPDE . Variations in mEH activity across tissues (e.g., liver vs. lung) affect:

  • Bioactivation : Low mEH activity in extrahepatic tissues increases BPDE accumulation .
  • Experimental design : Use tissue-specific S9 fractions or organ-on-chip models to simulate metabolic heterogeneity .

Key Methodological Recommendations

  • Contradiction analysis : Address metabolic pathway discrepancies (e.g., diol vs. quinone pathways) using isotope-labeled tracers .
  • Computational modeling : Apply fugacity models (e.g., Level III) to predict environmental persistence and cellular uptake .
  • Ethical compliance : Use EPA/IRAC guidelines for carcinogen handling and disposal .

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